
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C8H10N2O It is characterized by a cyclopropane ring attached to a pyrazole moiety, which is further substituted with a methyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable pyrazole derivative. One common method involves the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds
Major Products Formed
Oxidation: 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carboxylic acid
Reduction: 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-methanol
Substitution: Various halogenated or nitro-substituted derivatives of the pyrazole ring
科学研究应用
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: Similar structure but lacks the cyclopropane ring.
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a cyclopropane ring.
1-Methyl-1H-pyrazole-5-carboxaldehyde: Similar structure but with different substituents on the pyrazole ring.
Uniqueness
1-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and a pyrazole moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
1-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10-7(2-5-9-10)8(6-11)3-4-8/h2,5-6H,3-4H2,1H3 |
InChI 键 |
PBFONFMHMVCCBI-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C2(CC2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


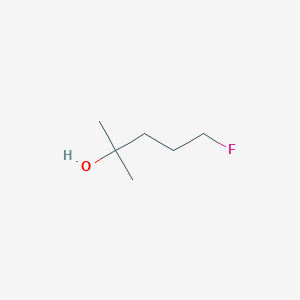

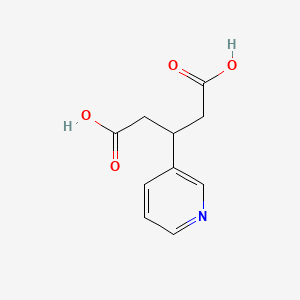
![4,4,5,5-Tetramethyl-2-(spiro[2.5]octan-6-ylidenemethyl)-1,3,2-dioxaborolane](/img/structure/B13587939.png)
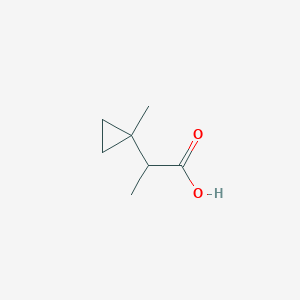
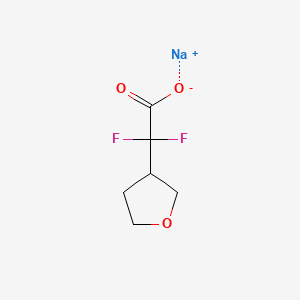
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B13587963.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![[2-(Aminomethyl)-6-fluorospiro[3.3]heptan-2-yl]methanolhydrochloride](/img/structure/B13587977.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
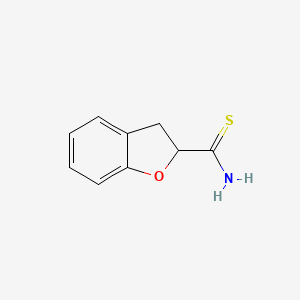
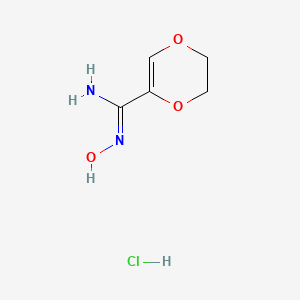
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)
